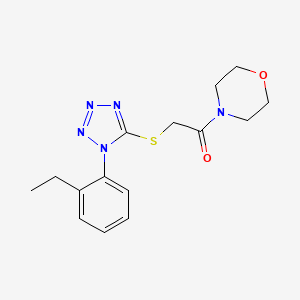

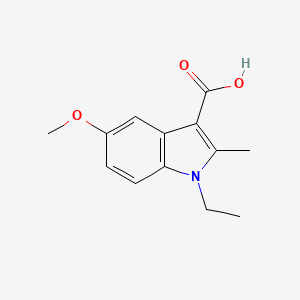

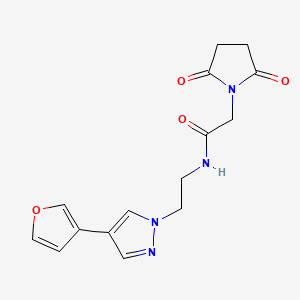

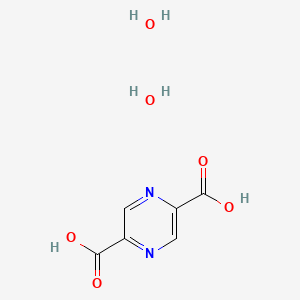

![molecular formula C28H31N5O2 B2849583 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide CAS No. 1112429-23-8](/img/structure/B2849583.png)

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzofuran [3,2-D]pyrimidine . Benzofuran derivatives have been studied for their potential as PARP-1 inhibitors , which are a promising target for developing anticancer drugs .

Synthesis Analysis

Benzofuran derivatives can be synthesized through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro .Molecular Structure Analysis

The molecular structure of this compound likely includes a benzofuran [3,2-D]pyrimidine core, which is common in PARP-1 inhibitors .Aplicaciones Científicas De Investigación

Synthesis and Potential as Antipsychotic Agents

A study explored the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. These analogues, including structures related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide," were evaluated for their in vitro binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. Some derivatives exhibited potent in vivo activities comparable to known antipsychotics and showed lower activity in behavioral models predictive of extrapyramidal side effects, indicating their potential as backup compounds to existing antipsychotic medications (Norman et al., 1996).

Role in Antineoplastic Therapies

Another study focused on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways of compounds structurally related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide" in humans. It highlights the significance of understanding the metabolic profiles of such compounds for optimizing their therapeutic efficacy and safety (Gong et al., 2010).

Anti-Inflammatory and Analgesic Properties

Research on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone revealed their potential as anti-inflammatory and analgesic agents. Compounds in this study demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory activities, along with notable analgesic and anti-inflammatory effects, highlighting the therapeutic potential of heterocyclic carboxamides in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anti-Angiogenic and DNA Cleavage Activities

A study on the synthesis, anti-angiogenic, and DNA cleavage activities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives highlights the potential of these compounds in cancer therapy. These derivatives efficiently blocked the formation of blood vessels in vivo and exhibited differential DNA binding/cleavage activities, suggesting their utility as anticancer agents by targeting both anti-angiogenic pathways and directly interacting with DNA (Kambappa et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for this compound is not known, benzofuran derivatives have been shown to inhibit PARP-1 activity . This inhibition can lead to the repair of DNA single-strand breakage and aggravate DNA double-strand breakage, promoting the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Propiedades

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O2/c34-28(31-22-12-15-32(16-13-22)17-20-7-2-1-3-8-20)21-9-6-14-33(18-21)27-26-25(29-19-30-27)23-10-4-5-11-24(23)35-26/h1-5,7-8,10-11,19,21-22H,6,9,12-18H2,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSVBCFYBMNZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NC5CCN(CC5)CC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(1-benzylpiperidin-4-yl)piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2849500.png)

![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)

![2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid, Mixture of diastereomers](/img/structure/B2849504.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)

![N,N-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B2849510.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-cyanopyrazin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2849519.png)